molecular formula C10H10BrN B1449419 7-Bromo-3,5-dimethyl-1H-indole CAS No. 1360946-99-1

7-Bromo-3,5-dimethyl-1H-indole

Cat. No. B1449419
M. Wt: 224.1 g/mol
InChI Key: YCBVXFAPWKJQEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . “7-Bromo-3,5-dimethyl-1H-indole” has been used in the synthesis of a variety of compounds, including indole-based heterocycles.


Molecular Structure Analysis

The molecular weight of “7-Bromo-3,5-dimethyl-1H-indole” is 224.1 g/mol. The InChI code is 1S/C10H10BrN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 .


Chemical Reactions Analysis

Indole derivatives, including “7-Bromo-3,5-dimethyl-1H-indole”, show various biologically vital properties . They have been used in the synthesis of a variety of compounds, including indole-based heterocycles.


Physical And Chemical Properties Analysis

“7-Bromo-3,5-dimethyl-1H-indole” has a molecular weight of 224.1 g/mol. The safety data sheet indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

  • Intermolecular Interactions in Crystal Structure : The compound 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, closely related to 7-Bromo-3,5-dimethyl-1H-indole, has been analyzed for its crystal structure, Hirshfeld surface, and thermal stability, revealing interesting intermolecular connections and electronic spectra characteristics (Barakat et al., 2017).

Synthesis and Chemical Properties

  • Bromination of Indole Derivatives : Research on the bromination of dimethyl indole-2,3-dicarboxylates provides insights into the synthesis process and the resulting bromoindole derivatives, which is relevant to understanding the properties of 7-Bromo-3,5-dimethyl-1H-indole (Miki et al., 2006).

Biological and Pharmacological Studies

  • Antiproliferative Activities : Indole derivatives, including compounds structurally similar to 7-Bromo-3,5-dimethyl-1H-indole, have been studied for their antiproliferative effects towards cancer cell lines, highlighting their potential in cancer research (Fawzy et al., 2018).

Spectroscopic and Computational Investigations

  • Spectroscopic and DFT/TD-DFT Analysis : New indole derivatives have been synthesized and characterized using spectroscopic techniques and DFT/TD-DFT studies, providing valuable information for understanding the electronic and structural properties of compounds like 7-Bromo-3,5-dimethyl-1H-indole (Tariq et al., 2020).

Synthesis and Functionalization Techniques

  • Palladium-Catalyzed Reactions in Indole Synthesis : A review of palladium-catalyzed synthesis and functionalization of indoles provides a comprehensive understanding of the methodologies that can be applied to the synthesis of 7-Bromo-3,5-dimethyl-1H-indole (Cacchi & Fabrizi, 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

7-bromo-3,5-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-6-3-8-7(2)5-12-10(8)9(11)4-6/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBVXFAPWKJQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,5-dimethyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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